molecular formula C11H11B B3053613 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene CAS No. 5471-85-2

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B3053613
CAS No.: 5471-85-2
M. Wt: 223.11 g/mol
InChI Key: YPDJIBQBPWUWFJ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C11H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethynyl group, and three methyl groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene typically involves the bromination of 4-ethynyl-1,3,5-trimethylbenzene. This can be achieved through the following steps:

    Bromination Reaction: The starting material, 4-ethynyl-1,3,5-trimethylbenzene, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is optimized for scalability, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., copper(I) iodide).

    Oxidation: Oxidizing agents (e.g., KMnO4, O3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., H2), catalysts (e.g., palladium on carbon).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethynyl group undergoes transformation through the addition or removal of electrons, facilitated by the respective reagents and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination of substituents provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-bromo-4-ethynyl-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c1-5-10-7(2)6-8(3)11(12)9(10)4/h1,6H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDJIBQBPWUWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C#C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970026
Record name 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-85-2
Record name NSC28466
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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